Bonducellin

Description

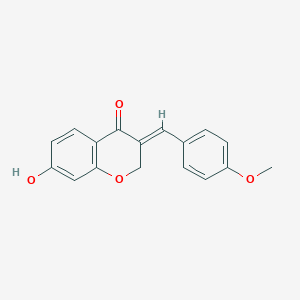

Structure

3D Structure

Properties

IUPAC Name |

(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSYZMPSWHYMW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bonducellin Signaling Pathways in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonduc, has garnered significant interest for its potential anti-cancer properties.[1] Emerging research, largely driven by computational analyses, suggests that this compound may exert its anti-neoplastic effects by modulating key signaling pathways integral to cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the predicted signaling pathways of this compound in cancer cells, based on the latest network pharmacology and molecular docking studies. It also outlines detailed experimental protocols and workflows for the validation of these computational findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.

Introduction

This compound is a bioactive compound recognized for a range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-estrogenic activities.[1] While studies on crude extracts of Caesalpinia bonducella have demonstrated induction of apoptosis in cancer cells through the regulation of Bcl-2 family proteins and PARP activation, the precise molecular mechanisms of purified this compound are still under investigation.[2] A recent network pharmacology study has provided significant insights into the potential molecular targets of this compound, identifying key proteins in critical cancer-related signaling pathways.[1][3] This guide will focus on these predicted interactions and the methodologies required to validate them experimentally.

Predicted Molecular Targets and Signaling Pathways

Network pharmacology and molecular docking studies have identified several potential protein targets of this compound with strong binding affinities. These targets are crucial components of signaling pathways frequently dysregulated in cancer.

Key Protein Targets of this compound

A molecular docking study predicted that this compound exhibits strong binding to a number of key proteins involved in cancer progression.[1][3] The binding scores, which indicate the predicted strength of the interaction, are summarized in the table below. Lower binding energy scores suggest a stronger and more stable interaction.

| Target Protein | Protein Function/Role in Cancer | Binding Energy (kcal/mol) |

| MMP9 | Matrix metalloproteinase-9; involved in extracellular matrix degradation, facilitating invasion and metastasis.[4][5] | -8.5 |

| STAT3 | Signal Transducer and Activator of Transcription 3; a transcription factor that promotes cell proliferation, survival, and angiogenesis.[6][7] | -8.1 |

| PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1; a component of the PI3K enzyme, which is central to the pro-survival PI3K/Akt pathway.[1][8] | -7.9 |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase; a key component of the MAPK/ERK signaling pathway that regulates cell growth and proliferation.[1] | -7.8 |

| RAF1 | Raf-1 proto-oncogene, serine/threonine kinase; another key component of the MAPK/ERK pathway.[1] | -7.7 |

| KDR (VEGFR2) | Kinase Insert Domain Receptor (Vascular Endothelial Growth Factor Receptor 2); a primary mediator of angiogenesis. | -8.2 |

| AR | Androgen Receptor; a transcription factor implicated in the progression of prostate and other cancers. | -8.6 |

| ESR1 | Estrogen Receptor 1; a key driver in a majority of breast cancers. | -8.0 |

Note: The binding energies are derived from a molecular docking study and represent theoretical predictions that require experimental validation.[1]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[8][9] Its constitutive activation is a hallmark of many cancers. The prediction that this compound binds to PIK3R1, a regulatory subunit of PI3K, suggests that it may inhibit the activation of this pro-survival pathway.[1] Inhibition of PI3K would prevent the phosphorylation and activation of Akt, leading to the downstream suppression of survival signals and potentially inducing apoptosis.

The STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[6][7] Persistent activation of STAT3 is common in many cancers and is associated with a poor prognosis.[5] The predicted binding of this compound to STAT3 suggests it may directly inhibit its function, preventing its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of its target oncogenes.

The MAPK/ERK Signaling Pathway and MMP9 Regulation

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and division. The predicted interaction of this compound with BRAF and RAF1, key kinases in this pathway, suggests a potential inhibitory effect.[1] Furthermore, the strong predicted binding to MMP9, a proteinase that facilitates cancer cell invasion, points to an anti-metastatic potential.[1][3] The expression of MMP9 can be regulated by various signaling pathways, including MAPK/ERK.

Experimental Protocols for Validation

The following section provides detailed methodologies for key experiments to validate the computationally predicted anti-cancer mechanisms of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).

3.1.1. MTT/Resazurin Assay Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HepG2, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of purified this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Incubation:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization (MTT only): Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To determine if this compound induces programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

3.2.1. Annexin V/PI Staining Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is essential for investigating the effect of this compound on the expression and phosphorylation status of key proteins in the predicted signaling pathways.

3.3.1. Western Blot Protocol

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, MMP9, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Conclusion and Future Directions

The available computational data strongly suggest that this compound is a promising anti-cancer agent with the potential to modulate the PI3K/Akt, STAT3, and MAPK signaling pathways. However, it is crucial to underscore that these findings are currently predictive. Rigorous experimental validation using purified this compound is imperative to confirm these mechanisms of action. The protocols and workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate the anti-cancer properties of this compound. Future studies should focus on determining the IC50 values of purified this compound in a panel of cancer cell lines, confirming its effects on the phosphorylation and expression of key signaling proteins, and ultimately evaluating its efficacy in preclinical in vivo models. Such research will be vital in advancing this compound from a promising natural compound to a potential clinical candidate in oncology.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. tmrjournals.com [tmrjournals.com]

- 4. Structural insights and computational molecular docking to explore novel therapeutic drug targets of STAT3 [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bonducellin: A Deep Dive into its Pharmacokinetics and Bioavailability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavonoid found in plants of the Caesalpinia genus, has garnered scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-androgenic effects. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, drawing from in silico predictions and in vivo toxicity studies. It is important to note that while computational models provide valuable initial insights, experimental in vivo pharmacokinetic data for this compound is not currently available in the public domain. This document aims to consolidate the existing data, detail the methodologies of key predictive studies, and outline potential signaling pathways, thereby serving as a valuable resource for the scientific community.

Physicochemical and Predicted Pharmacokinetic Properties of this compound

Computational modeling, primarily using tools such as the SwissADME web server, has been instrumental in predicting the pharmacokinetic profile of this compound. These predictions suggest that this compound possesses drug-like qualities, adhering to Lipinski's rule of five, which indicates a higher likelihood of oral bioavailability.[1][2]

The following table summarizes the key physicochemical and predicted pharmacokinetic parameters of this compound.

| Parameter | Value | Interpretation | Reference |

| Physicochemical Properties | |||

| Molecular Formula | C17H14O4 | [1] | |

| Molecular Weight | 282.29 g/mol | Adheres to Lipinski's rule (<500) | [1][2] |

| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule (≤10) | [1][2] |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (≤5) | [1][2] |

| Molar Refractivity | 79.14 | [2] | |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | Indicates good cell permeability | [2] |

| Predicted Pharmacokinetics | |||

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral absorption | [1][2] |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for central nervous system activity | [1][2] |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration and bioavailability | [1][2] |

| Skin Permeation (Log Kp) | -5.93 cm/s | Poor skin permeation | [1][2] |

| Predicted Toxicity | |||

| LD50 (rat, oral) | 3,800 mg/kg | Predicted acute toxicity | [1][2] |

| LC50 (zebrafish embryo, 48 hpf) | 0.8 µg/mL | Experimentally determined acute toxicity | [1] |

Experimental Protocols

In Silico Pharmacokinetic Prediction using SwissADME

The pharmacokinetic parameters of this compound were predicted using the SwissADME web tool, a free and widely used platform for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[3]

Methodology:

-

Input: The canonical SMILES (Simplified Molecular Input Line-Entry System) string of this compound was submitted to the SwissADME server.[2]

-

Prediction Models: The server utilizes a variety of predictive models to calculate physicochemical properties and pharmacokinetic parameters. These models are based on different methodologies:

-

BOILED-Egg model: An intuitive graphical model that predicts gastrointestinal absorption and blood-brain barrier permeability based on lipophilicity (WLOGP) and polarity (TPSA).

-

Lipophilicity Prediction: Consensus Log P o/w is calculated from five different predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).

-

Water Solubility: Predicted using two topological models.

-

Pharmacokinetic Properties: Predictions for GI absorption, BBB permeation, and P-gp substrate status are generated using machine learning models trained on large datasets of known compounds.

-

-

Output: The results are presented in a user-friendly format, providing values for the parameters listed in the table above, along with a "Bioavailability Radar" that visually represents the drug-likeness of the compound.

Acute Toxicity Study in Zebrafish Embryos

An in vivo acute toxicity study was conducted on zebrafish embryos to determine the lethal concentration 50 (LC50) of this compound.[1] This model is a well-established alternative to mammalian testing for acute toxicity assessment. The methodology likely followed the OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test.

Methodology:

-

Test Organisms: Newly fertilized zebrafish (Danio rerio) embryos were used.

-

Exposure: Embryos were exposed to a range of concentrations of this compound. A control group was maintained in a medium without the test substance.

-

Duration: The exposure period was 48 hours post-fertilization (hpf).

-

Observation: Mortality was assessed at specific time points. The indicators of mortality in zebrafish embryos include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Data Analysis: The LC50 value, which is the concentration of the substance that causes mortality in 50% of the test organisms, was calculated. For this compound, the LC50 at 48 hpf was determined to be 0.8 µg/mL.[1]

Potential Signaling Pathways of this compound in Polycystic Ovary Syndrome (PCOS)

Network pharmacology studies have suggested that this compound may exert its therapeutic effects in Polycystic Ovary Syndrome (PCOS) by modulating multiple signaling pathways. Key pathways identified include steroid hormone biosynthesis, the Gonadotropin-Releasing Hormone (GnRH) signaling pathway, and the estrogen signaling pathway.[1] The analysis also highlighted several key protein targets, such as Matrix Metalloproteinase-9 (MMP9) and the Androgen Receptor (AR).[1]

The following diagram illustrates a potential signaling pathway for this compound's action in PCOS, based on the identified targets.

Caption: Potential signaling pathways modulated by this compound in PCOS.

Discussion and Future Directions

The available data, primarily from in silico predictions, suggests that this compound has a favorable pharmacokinetic profile for oral administration. Its high predicted gastrointestinal absorption and ability to permeate the blood-brain barrier, coupled with its non-substrate status for the P-glycoprotein efflux pump, are promising characteristics for a drug candidate.

However, the lack of experimental in vivo pharmacokinetic data represents a significant knowledge gap. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance, volume of distribution, and elimination half-life remain undetermined.

Furthermore, the metabolic fate of this compound is unknown. As a flavonoid, it is likely to undergo extensive Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver and intestines. The specific enzymes involved and the structure of the resulting metabolites are yet to be identified. The primary routes of excretion, whether renal or biliary, also need to be experimentally determined.

Future research should focus on:

-

In vivo pharmacokinetic studies: Conducting studies in preclinical animal models (e.g., rats, mice) to determine the key pharmacokinetic parameters of this compound after oral and intravenous administration.

-

Metabolism studies: Utilizing in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models to identify the metabolic pathways and major metabolites of this compound.

-

Excretion studies: Determining the primary routes and extent of excretion of this compound and its metabolites.

-

Bioavailability studies: Quantifying the absolute and relative bioavailability of different formulations of this compound.

Conclusion

This compound is a promising natural compound with potential therapeutic applications. In silico predictions indicate favorable drug-like properties and oral bioavailability. However, the absence of experimental in vivo pharmacokinetic and metabolism data is a major hurdle in its development pathway. The information presented in this guide serves as a foundation for future research, highlighting the critical need for comprehensive in vivo studies to fully characterize the pharmacokinetic profile of this compound and unlock its therapeutic potential.

References

Extraction of Bonducellin from Caesalpinia bonducella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavonoid found in Caesalpinia bonducella, has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-estrogenic activities.[1][2] This technical guide provides a comprehensive overview of the extraction, purification, and quantification of this compound. It details experimental protocols, presents quantitative data in a structured format, and illustrates key experimental workflows and the compound's interaction with signaling pathways.

Introduction to this compound and Caesalpinia bonducella

Caesalpinia bonducella L., a prickly shrub belonging to the Fabaceae family, is a medicinal plant used extensively in traditional medicine systems like Ayurveda and Siddha.[3][4] The seeds, in particular, are a rich source of various bioactive phytochemicals, including the notable homoisoflavonoid, this compound.[1][5] this compound, chemically known as (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one, is recognized for its potential therapeutic applications, which are currently being explored for conditions such as polycystic ovary syndrome (PCOS).[1][6]

Extraction Protocols for this compound

The extraction of this compound from Caesalpinia bonducella can be achieved through various methods, with the choice of solvent and technique influencing the yield. Ethanol and methanol have been commonly reported as effective solvents.

Soxhlet Extraction (Ethanolic)

This is a continuous extraction method that is efficient for extracting compounds from solid materials.

Experimental Protocol:

-

Preparation of Plant Material: The seeds of Caesalpinia bonducella are dried and coarsely powdered.[7]

-

Extraction: The powdered material is placed in a thimble and extracted with 95% ethanol using a Soxhlet apparatus.[7][8]

-

Filtration and Concentration: The resulting crude extract is filtered through Whatman paper. The solvent is then removed under reduced pressure using a vacuum rotary evaporator at a temperature not exceeding 50°C.[7]

-

Storage: The final dried extract is stored at -20°C for future use.[7]

Maceration

Maceration is a simple and widely used technique for phytochemical extraction.

Experimental Protocol:

-

Preparation of Plant Material: Powdered seeds (100 g) of C. bonducella are used.[9]

-

Extraction: The powder is macerated in 0.5 L of a chosen solvent (absolute ethanol, 50:50 water:alcohol, or distilled water) for 72 hours.[9]

-

Filtration and Repetition: The mixture is filtered through cheesecloth to remove the solid seed material. This extraction process is repeated twice more to ensure maximum recovery of bioactive compounds.[9]

-

Concentration and Drying: The collected filtrates are combined and dried using a rotary vacuum evaporator at 40°C. Any residual solvent is removed in a vacuum oven, and the extract is then freeze-dried.[9]

-

Storage: The dried extracts are stored at 4°C.[9]

Methanolic Extraction for Seed Kernels

This method is specific to the seed kernels, which are a primary source of this compound.

Experimental Protocol:

-

Preparation of Seed Kernels: Fresh seeds are collected, shade-dried for two weeks, and the seed coats are removed to obtain the kernels. The kernels are further shade-dried for 10 days and then pulverized.

-

Extraction: 5 grams of the seed kernel powder is dissolved in 50 ml of methanol, sealed, and incubated for 12 hours at 28 ± 2°C in a shaking incubator at 125 rpm.

-

Filtration and Repetition: The mixture is filtered through Whatman grade 1 filter paper. This process is repeated for three consecutive days.

-

Drying and Storage: The collected methanolic extract is dried and stored at 4°C.

Purification and Isolation

Following crude extraction, this compound is purified using chromatographic techniques.

Experimental Protocol:

-

Fractionation: The crude extract is often first subjected to fractionation. For instance, an ethyl acetate soluble fraction can be selected for further purification based on preliminary assays like total phenol content and DPPH radical scavenging activity.[10]

-

Column Chromatography:

-

Sephadex LH-20: A common method for separating flavonoids. The fraction of interest (e.g., 4g of the EtOAc soluble fraction) is loaded onto a Sephadex LH-20 column and eluted with methanol.[10]

-

Silica Gel: Sub-fractions obtained from the Sephadex column can be further purified using silica gel column chromatography (70-230 mesh) with a gradient elution system, such as chloroform-methanol (e.g., from 97:3 to 70:30).[10]

-

-

Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates (20 x 20 cm) with a solvent system like chloroform-methanol (90:10) can be used for the final purification of isolated compounds.[10]

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectral analysis techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.

Experimental Protocol:

-

Sample Preparation: An ethanolic extract of the plant material is prepared. 1 mg of the extract is dissolved in 1 ml of methanol for HPLC analysis.[11]

-

Standard Preparation: A stock solution of standard this compound (1 mg/ml) is prepared in HPLC grade ethanol.[11]

-

HPLC Analysis: The analysis is performed on a system like a Shimadzu LC-2010 HT.[11] The mobile phase, flow rate, and detection wavelength are critical parameters.

Table 1: HPLC Parameters for this compound Quantification

| Parameter | Value | Reference |

| Mobile Phase | Methanol: Mille Q water (1:1) | [11] |

| Flow Rate | 0.50 ml/min | [11] |

| UV Detection | 369 nm | [11] |

| Temperature | 30°C | [11] |

Quantitative Data

Table 2: this compound Content in Various Parts of Caesalpinia bonducella

| Plant Material | This compound Content (µg/g Dry Weight) | Reference |

| Flowers | 1.834 ± 0.04 | [11] |

| Seed Kernel | 0.004 ± 0.27 | [11] |

| Shoot at Flowering | 0.013 ± 0.40 | [11] |

| Shoot after Flowering | 0.013 ± 0.40 | [11] |

| 30-day old seedling | 0.003 ± 0.06 | [11] |

| 60-day old seedling | 0.002 ± 0.74 | [11] |

| 90-day old seedling | 0.001 ± 0.32 | [11] |

| 120-day old seedling | 0.002 ± 0.93 | [11] |

| Seed Coat | 0.001 ± 0.31 | [11] |

Table 3: Bioactivity Data for this compound

| Assay | Result (LC₅₀) | Organism/Model | Reference |

| Acute Toxicity | 0.8 µg/mL | Zebrafish embryos (at 48 hpf) | [1][6] |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the general workflow from plant material collection to the analysis of this compound.

Caption: General workflow for the extraction and analysis of this compound.

Signaling Pathways Associated with this compound

Network pharmacology studies have identified several key signaling pathways that may be modulated by this compound, particularly in the context of PCOS. These include steroid hormone biosynthesis, the GnRH signaling pathway, and the estrogen signaling pathway.[1] The diagram below illustrates the interaction of this compound with key protein targets identified in these pathways.

Caption: Interaction of this compound with key protein targets in relevant signaling pathways.

Conclusion

This technical guide outlines the established methodologies for the extraction, purification, and quantification of this compound from Caesalpinia bonducella. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The elucidation of this compound's interactions with key signaling pathways underscores its therapeutic potential and provides a foundation for further investigation into its pharmacological mechanisms.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethanolic Extract of Caesalpinia Bonducella f. Seed Ameliorates Diabetes Phenotype of Streptozotocin-Nicotinamide-Induced Type 2 Diabetes Rat – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. jabonline.in [jabonline.in]

- 9. Ethanolic extract of Caesalpinia bonduc seeds triggers yeast metacaspase-dependent apoptotic pathway mediated by mitochondrial dysfunction through enhanced production of calcium and reactive oxygen species (ROS) in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

The Chemical Synthesis of Bonducellin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonducella, has garnered significant attention within the scientific community due to its diverse pharmacological activities.[1][2] This bioactive compound has demonstrated anti-cancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-estrogenic, and anti-androgenic properties.[1][2] Its potential therapeutic applications, particularly in the context of Polycystic Ovary Syndrome (PCOS), have spurred interest in its chemical synthesis and the development of its analogs. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs, complete with experimental protocols, quantitative data, and visualizations of its implicated signaling pathways.

Chemical Synthesis of this compound

The total synthesis of this compound, chemically known as (E)-7-hydroxy-3-(4-methoxybenzylidene)chroman-4-one, is a multi-step process. The general strategy involves the synthesis of a key intermediate, 7-hydroxychroman-4-one, followed by a Claisen-Schmidt condensation with p-anisaldehyde.

Synthesis of the Key Intermediate: 7-Hydroxychroman-4-one

The synthesis of 7-hydroxychroman-4-one can be achieved from resorcinol through a two-step process:

Step 1: Acylation of Resorcinol

-

Reaction: Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 2',4'-dihydroxy-3-chloropropiophenone.

-

Experimental Protocol:

-

To a solution of resorcinol (1 equivalent) in a suitable solvent, add 3-chloropropionic acid (1.1 equivalents).

-

Slowly add trifluoromethanesulfonic acid (catalytic amount) to the reaction mixture.

-

Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization

-

Reaction: The resulting 2',4'-dihydroxy-3-chloropropiophenone undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide, to form 7-hydroxychroman-4-one.

-

Experimental Protocol:

-

Dissolve the purified 2',4'-dihydroxy-3-chloropropiophenone (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 7-hydroxychroman-4-one.

-

Final Step: Claisen-Schmidt Condensation to Yield this compound

The final step in the synthesis of this compound is the Claisen-Schmidt condensation of 7-hydroxychroman-4-one with p-anisaldehyde.

-

Reaction: This base-catalyzed condensation reaction forms the characteristic benzylidene moiety of this compound.

-

Experimental Protocol (Adapted from a solvent-free methodology): [3][4]

-

In a mortar, combine 7-hydroxychroman-4-one (1 equivalent), p-anisaldehyde (1.1 equivalents), and solid sodium hydroxide (20 mol%).

-

Grind the mixture using a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by the change in color and consistency of the reaction mixture.

-

After completion, add dilute hydrochloric acid (2 N) to the reaction mixture to neutralize the base and precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

-

Synthesis of this compound Analogs

The synthetic route to this compound can be readily adapted to produce a variety of analogs by utilizing different substituted benzaldehydes in the final Claisen-Schmidt condensation step. This allows for the exploration of structure-activity relationships and the potential development of more potent or selective therapeutic agents.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₄ | |

| Molecular Weight | 282.29 g/mol | |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.64 (s, 1H), 7.74 (d, J = 8.7 Hz, 1H), 7.64 (s, 1H), 7.40 (d, J = 8.7 Hz, 2H), 7.04 (d, J = 8.8 Hz, 2H), 6.55 (dd, J = 8.7, 2.2 Hz, 1H), 6.32 (d, J = 2.2 Hz, 1H), 5.36 (d, J = 1.8 Hz, 2H), 3.82 (s, 3H) | [5] |

| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 180.11, 165.23, 163.07, 160.87, 135.81, 132.80, 129.99, 129.42, 127.11, 114.90, 114.86, 111.70, 103.05, 68.14, 55.97 | [5] |

| Mass Spectrometry (APCI) m/z | Calculated for C₁₇H₁₅O₄ [M+H]⁺: 283.10; Found: 283.18 | [5] |

Signaling Pathways and Biological Activity

This compound's therapeutic potential, particularly in PCOS, is attributed to its ability to modulate key signaling pathways. Network pharmacology studies have identified several targets and pathways that are influenced by this compound.[2]

Modulation of MMP9

One of the key identified mechanisms of this compound is its regulation of Matrix Metalloproteinase-9 (MMP9). MMP9 is an enzyme involved in the degradation of extracellular matrix components and plays a role in tissue remodeling. Dysregulation of MMP9 is implicated in the pathophysiology of PCOS. This compound has been shown to modulate the expression of the MMP9 gene.[2]

References

- 1. De novo assembly and annotation of Caesalpinia bonducella L. seed transcriptome identifies key genes in the biosynthesis of this compound, a homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bonducellin's Role in Steroid Hormone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavonoid primarily found in the plant Caesalpinia bonducella, is emerging as a compound of significant interest for its potential therapeutic applications, particularly in endocrine disorders such as Polycystic Ovary Syndrome (PCOS).[1][2] Its recognized anti-cancer, anti-androgenic, and anti-estrogenic properties have prompted investigations into its molecular mechanisms of action.[1][2][3] This technical guide synthesizes the current understanding of this compound's role in steroid hormone biosynthesis, drawing primarily from network pharmacology, molecular docking studies, and supportive in vivo data from Caesalpinia bonducella extracts. The evidence points towards this compound's interaction with key enzymes and receptors in the steroidogenesis pathway, suggesting a modulatory effect on hormone production and signaling. However, the molecular mechanism of its action remains an active area of exploration.[1][3]

Introduction

Steroid hormones are critical signaling molecules synthesized from cholesterol through a series of enzymatic reactions.[4][5] Dysregulation of this intricate pathway is implicated in a multitude of diseases, including metabolic disorders and hormone-dependent cancers. This compound has been identified as a promising candidate for modulating steroid hormone biosynthesis due to its demonstrated anti-androgenic and anti-estrogenic properties.[1][2][3] Computational studies have been pivotal in elucidating its potential mechanisms, highlighting its ability to bind to key steroidogenic enzymes and hormone receptors.[1][3] This guide provides an in-depth overview of the current evidence, experimental methodologies, and the putative signaling pathways involved.

Predicted Molecular Interactions of this compound in Steroidogenesis

Network pharmacology studies have identified several key proteins in the steroid hormone biosynthesis pathway as potential targets for this compound.[1][6] These interactions are predicted based on high binding affinities in molecular docking simulations.

Key Protein Targets

The primary targets of this compound within the steroidogenesis pathway, as identified through in silico analysis, include:

-

CYP19A1 (Aromatase): This enzyme is crucial for the conversion of androgens to estrogens.[1] this compound is predicted to have a strong binding affinity for CYP19A1, suggesting a potential inhibitory role in estrogen synthesis.

-

HSD17B2 (17β-Hydroxysteroid Dehydrogenase Type 2): This enzyme is involved in the inactivation of potent androgens and estrogens.[1] this compound's predicted interaction with HSD17B2 suggests it may influence the balance of active steroid hormones.

-

Androgen Receptor (AR): As a key receptor for androgens like testosterone, the AR mediates the physiological effects of these hormones. This compound exhibits a high binding affinity for the AR, consistent with its observed anti-androgenic properties.[1]

-

Estrogen Receptors (ESR1 and ESR2): These receptors are essential for mediating the effects of estrogens. This compound's strong predicted binding to both ESRα and ESRβ underscores its potential as a modulator of estrogen signaling.[1]

Quantitative Data from In Silico and In Vivo Studies

The following tables summarize the available quantitative data. It is important to note that direct experimental data on this compound's enzymatic inhibition is currently limited, with much of the understanding derived from computational models and studies on the whole plant extract.

Table 1: Predicted Binding Affinities of this compound to Key Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Implication |

| Estrogen Receptor α (ESR1) | -7.59 | Potential modulation of estrogen signaling[1][3] |

| Estrogen Receptor β (ESR2) | -7.26 | Potential modulation of estrogen signaling[1][3] |

Data from network pharmacology and molecular docking studies.

Table 2: In Vivo Effects of Caesalpinia bonducella Ethanolic Seed Extract (ESECB) in a Mifepristone-Induced PCOS Rat Model

| Hormone | PCOS Control Group | ESECB Treated Group (400 mg/kg b.w.) | Observation |

| Testosterone | Significantly Increased | Normalized | Suggests anti-androgenic effect[2] |

| Estrone | Significantly Increased | Normalized | Suggests modulation of estrogen levels[2] |

| Estradiol | Significantly Increased | Normalized | Suggests modulation of estrogen levels[2] |

| Progesterone | Decreased | Normalized | Suggests restoration of ovarian function[2] |

| Luteinizing Hormone (LH) | Significantly Increased | Normalized | Suggests correction of hormonal imbalance[2] |

| Follicle-Stimulating Hormone (FSH) | Decreased | Normalized | Suggests correction of hormonal imbalance[2] |

This data is from studies using the whole plant extract and not isolated this compound. The observed effects are likely due to the synergistic action of multiple phytochemicals, including this compound.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used to investigate the role of this compound and Caesalpinia bonducella extracts in steroid hormone biosynthesis. These are not exhaustive, step-by-step protocols but rather overviews of the approaches taken in the cited research.

Network Pharmacology and Molecular Docking

This computational approach was central to identifying the potential targets of this compound.

-

Gene Target Identification: Genes associated with this compound and PCOS were identified from public databases and intersected to find common targets.[1]

-

Pathway Analysis: KEGG pathway analysis was conducted on the common gene targets to identify enriched biological pathways, such as "steroid hormone biosynthesis".[1][6]

-

Protein-Protein Interaction (PPI) Network Construction: A PPI network was built to identify key interacting proteins.

-

Molecular Docking: The 3D structure of this compound was docked with the crystal structures of the identified key target proteins (e.g., CYP19A1, AR, ESR1, ESR2) to predict binding affinities and interaction modes.[1]

-

Molecular Dynamics (MD) Simulation: 100 ns MD simulations were performed to assess the stability of the this compound-protein complexes.[1]

In Vivo Polycystic Ovary Syndrome (PCOS) Rat Model

Animal studies using Caesalpinia bonducella extracts provide indirect evidence for this compound's activity.

-

Induction of PCOS: PCOS was induced in female Wistar rats through the administration of mifepristone (4 mg/kg b.w.) for 8 days.[2]

-

Treatment: Following PCOS induction, rats were treated with an ethanolic seed extract of Caesalpinia bonducella (ESECB) at doses of 200 and 400 mg/kg b.w. orally for 28 days.[2] A standard drug, metformin, was used as a positive control.[2]

-

Hormonal Analysis: At the end of the treatment period, blood samples were collected, and serum levels of testosterone, estrone, estradiol, progesterone, LH, and FSH were measured using appropriate immunoassays.[2]

-

Histopathological Analysis: Ovarian tissues were collected for histopathological examination to assess changes in ovarian morphology.

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed interactions and experimental workflows based on the current understanding.

Caption: Predicted interactions of this compound with key targets in steroid hormone synthesis and signaling pathways.

Caption: Workflow of computational and in vivo studies on this compound and its source plant extract.

Discussion and Future Directions

The current body of evidence, largely driven by computational analysis, strongly suggests that this compound has the potential to modulate steroid hormone biosynthesis. Its predicted interactions with key enzymes like CYP19A1 and receptors such as AR and ESR provide a molecular basis for the anti-androgenic and anti-estrogenic effects observed with Caesalpinia bonducella extracts.

However, there is a clear need for further research to validate these in silico findings through direct experimental evidence. Future studies should focus on:

-

In vitro enzyme inhibition assays: Quantifying the inhibitory effect of isolated this compound on the activity of CYP19A1, HSD17B2, and other key steroidogenic enzymes to determine IC50 values.

-

Cell-based steroidogenesis assays: Utilizing cell lines such as H295R to measure the direct impact of this compound on the production of steroid hormones.

-

Receptor binding and functional assays: Experimentally confirming the binding affinity of this compound to AR and ESRs and characterizing its functional activity as an agonist, antagonist, or selective modulator.

-

In vivo studies with isolated this compound: Conducting animal studies with purified this compound to delineate its specific effects on hormone levels and reproductive tissues, thereby confirming the effects observed with the whole plant extract.

Conclusion

This compound represents a promising natural compound for the development of novel therapeutics targeting steroid hormone-related pathologies. The convergence of computational predictions and in vivo observations with its source plant extract provides a strong rationale for its role in steroidogenesis. The detailed elucidation of its molecular mechanisms through further experimental validation will be crucial for translating this potential into clinical applications. This guide provides a comprehensive overview of the current knowledge to aid researchers and drug development professionals in advancing the study of this intriguing homoisoflavonoid.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. japsonline.com [japsonline.com]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. HSD17B2 - Wikipedia [en.wikipedia.org]

- 5. Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of allosteric and mixed mode aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bonducellin: A Technical Whitepaper on its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavonoid primarily isolated from Caesalpinia bonducella, is emerging as a compound of significant interest for its potential therapeutic properties. While traditional medicine has long utilized C. bonducella for inflammatory ailments, scientific investigation into the specific anti-inflammatory activity of isolated this compound is in its nascent stages. This technical guide synthesizes the current, albeit limited, direct evidence for this compound's anti-inflammatory mechanisms and provides a comprehensive overview of the anti-inflammatory data available for Caesalpinia bonducella extracts, in which this compound is a key bioactive constituent. This document aims to provide researchers and drug development professionals with a detailed understanding of the existing data, experimental protocols, and the predicted molecular pathways, thereby highlighting the opportunities for future research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a constant endeavor in pharmaceutical research. This compound, a homoisoflavonoid found in plants of the Fabaceae family, has been identified as a promising candidate.[1][2] The plant source, Caesalpinia bonducella, has a long history of use in traditional medicine for treating conditions with an inflammatory component.[1][3] This whitepaper will delve into the predictive and experimental data surrounding the anti-inflammatory properties of this compound and its parent plant extracts.

Predicted Anti-inflammatory Mechanisms of this compound: A Network Pharmacology Approach

A recent in-depth network pharmacology study has provided a theoretical framework for the potential anti-inflammatory mechanisms of this compound, primarily in the context of Polycystic Ovary Syndrome (PCOS), a condition with a significant inflammatory component.[1] This computational approach identified 76 potential gene targets for this compound that are also related to PCOS.

Subsequent pathway analysis revealed that these targets are involved in several key signaling pathways with implications for inflammation.[1] The study highlighted potential interactions with key proteins such as Matrix Metalloproteinase-9 (MMP9), Androgen Receptor (AR), Kinase Insert Domain Receptor (KDR), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Molecular docking and simulation studies further suggested strong and stable binding of this compound to MMP9 and AR.[1][4] MMP9 is a well-known mediator of inflammation through its role in tissue remodeling and cytokine activation. The predicted interaction with these pathways suggests that this compound may exert anti-inflammatory effects by modulating steroid hormone signaling and cellular inflammatory responses.

Anti-inflammatory Activity of Caesalpinia bonducella Extracts

While direct experimental data on isolated this compound is scarce, numerous studies have demonstrated the anti-inflammatory effects of Caesalpinia bonducella extracts, where this compound is a major component. These studies provide valuable, albeit indirect, evidence of its potential.

In Vivo Studies

The most common in vivo model used to assess the anti-inflammatory activity of C. bonducella extracts is the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response.

| Plant Part & Extract Type | Animal Model | Doses Tested (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference |

| Flower (70% Ethanol) | Wistar Rats | 30, 100, 300 | 31.00% (at 100 mg/kg) | 5 | [5] |

| Seed Coat (95% Ethanol) | Wistar Rats | 200, 400 | Significant reduction (quantitative % not provided) | 3 | [6] |

| Seed Kernel (Petroleum Ether) | Wistar Rats | 100 | Significant reduction (quantitative % not provided) | 3 | [7] |

| Whole Seed (Ethanol) | Albino Rats | 100, 200, 400 | Significant reduction (quantitative values not specified) | Not specified | [8] |

| Seed Oil | Rats | 100, 200, 400 | Significant reduction (quantitative % not provided) | Not specified | [9] |

Another in vivo model, the cotton pellet-induced granuloma in rats, is used to evaluate the effect on the proliferative phase of chronic inflammation. A 70% ethanol extract of the flower was shown to significantly decrease granuloma weight by 22.53% at a dose of 300 mg/kg.[5]

-

Animal Model: Wistar albino rats (150-200g) are typically used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (receiving different doses of the extract).

-

Administration: The test extract or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

In Vitro Studies

In vitro assays provide a means to assess the anti-inflammatory potential of a substance at the molecular level, often by measuring its ability to prevent protein denaturation or inhibit pro-inflammatory enzymes.

| Plant Part & Extract Type | Assay | Concentration Range | Max. Inhibition (%) | Standard Drug | Reference |

| Seed Kernel (Aqueous) | Albumin Denaturation | up to 1000 µg/mL | 125% | Aspirin | [10] |

| Seed Kernel (Aqueous) | Proteinase Inhibition | up to 1000 µg/mL | 106% | Aspirin | [10] |

| Stem Bark (Ethanol) | Protein Denaturation | 250 µg/mL | Significant | Diclofenac Sodium | [11] |

| Leaf & Seed Kernel (Ethanol) | Albumin Denaturation | Not specified | Significant | Not specified | [12] |

Note: The reported inhibition of 125% for albumin denaturation by the aqueous seed kernel extract suggests a higher potency than the standard drug, aspirin, under the tested conditions.[10]

-

Reaction Mixture: The reaction mixture consists of the test extract at various concentrations and 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.

-

Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.

-

Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Control and Standard: A control (containing BSA and distilled water) and a standard (containing BSA and a reference drug like diclofenac sodium) are run in parallel.

-

Calculation: The percentage inhibition of protein denaturation is calculated as: (1 - (Abs_sample / Abs_control)) * 100.

Future Directions and Research Opportunities

The current body of research strongly suggests that this compound is a promising anti-inflammatory agent. However, there is a clear and significant research gap that needs to be addressed. Future investigations should focus on:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound from Caesalpinia bonducella.

-

In Vitro Mechanistic Studies: Evaluating the effect of isolated this compound on key inflammatory pathways such as NF-κB and MAPK, and its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., NO, PGE2) in cell-based assays (e.g., LPS-stimulated macrophages).

-

In Vivo Efficacy: Conducting comprehensive in vivo studies using purified this compound in various animal models of acute and chronic inflammation to establish its efficacy and dose-response relationship.

-

Safety and Toxicology: Performing detailed toxicological studies on isolated this compound to determine its safety profile.

-

Target Identification and Validation: Experimentally validating the predicted targets from network pharmacology studies to elucidate the precise molecular mechanisms of action.

Conclusion

This compound stands as a molecule with considerable, yet largely untapped, anti-inflammatory potential. While computational predictions and the demonstrated activity of its parent plant extracts provide a strong rationale for its development, the lack of direct experimental evidence on the isolated compound is a major hurdle. This technical guide has summarized the existing knowledge and outlined a clear path for future research. Focused investigation into the anti-inflammatory properties and mechanisms of purified this compound is imperative to translate its therapeutic promise into clinical reality.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Caesalpinia bonducella flower extract for anti-inflammatory action in rats and its high performance thin layer chromatography chemical fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Caesalpinia bonduc seed coat extract for anti-inflammatory and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo anti-inflammatory, analgesic and antipyretic activities of a medicinal plant, Caesalpinia bonducella F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on anti-inflammatory, antipyretic and analgesic properties of Caesalpinia bonducella F. seed oil in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. ijpsr.info [ijpsr.info]

- 12. researchgate.net [researchgate.net]

Bonducellin and Its Potential Anticancer Activity in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellin, a homoisoflavone isolated from the plant Caesalpinia bonduc, is emerging as a compound of interest in the field of oncology. While direct and extensive research on the specific anticancer activities of purified this compound in breast cancer is currently limited, preliminary studies on crude extracts of Caesalpinia bonduc and related phytochemicals indicate a promising potential for cytotoxicity and apoptosis induction in breast cancer cell lines. This technical guide synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the putative signaling pathways that may be modulated by this compound and associated compounds in the context of breast cancer. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, has been used in traditional medicine for various ailments, including tumors. Phytochemical analyses of this plant have led to the isolation of several bioactive compounds, including flavonoids, cassane-diterpenoids, and the homoisoflavone this compound.

This guide focuses on the current understanding of the anticancer potential of this compound and related compounds from Caesalpinia bonduc against breast cancer, with a particular emphasis on the available quantitative data, experimental protocols, and hypothesized molecular mechanisms.

Quantitative Data on the Cytotoxicity of Caesalpinia bonduc Extracts and Isolates

Direct cytotoxic data for pure this compound on breast cancer cell lines is not extensively documented in the current literature. However, studies on extracts from Caesalpinia bonduc and other isolated flavonoids provide preliminary insights into their potential anticancer efficacy.

| Test Substance | Cell Line(s) | Assay | IC50 Value | Reference |

| Methanol Extract of C. bonduc Seeds | MCF-7 | SRB Assay | 19 ± 1.4 µg/mL | [1] |

| Methanol Extract of C. bonduc Legumes | MCF-7 | MTT Assay | 483 µg/mL | [2] |

| Ethyl Acetate Fraction of C. bonduc Legumes | MCF-7 | MTT Assay | 170 ± 0.9 µg/mL | [2][3] |

| Quercetin-3-methyl ether | MCF-7 | MTT Assay | 78 µg/mL | [2] |

| Kaempferol | MCF-7 | MTT Assay | > 100 µg/mL | [2] |

| Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside | MCF-7 | MTT Assay | > 100 µg/mL | [2] |

Table 1: Summary of In Vitro Cytotoxicity Data. This table summarizes the available 50% inhibitory concentration (IC50) values for various extracts and isolated compounds from Caesalpinia bonduc against the MCF-7 human breast cancer cell line. It is important to note the variability in potency, which is likely due to the different compositions of the extracts and fractions.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays that can be employed to evaluate the anticancer activity of this compound.

Cell Culture

-

Cell Lines: Human breast adenocarcinoma cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

Changes in cell morphology indicative of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, can be observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound in breast cancer are yet to be fully elucidated, studies on related flavonoids and extracts from Caesalpinia bonduc suggest potential mechanisms of action. These include the induction of apoptosis and inhibition of key cancer-promoting pathways.

Induction of Apoptosis

Phytochemicals from Caesalpinia bonduc are reported to induce apoptosis.[4] This process is tightly regulated by a cascade of signaling molecules. A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

Inhibition of Pro-Cancerous Signaling

In silico studies on phytochemicals from Caesalpinia bonduc suggest that they may interact with and inhibit key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor (VEGF), Tyrosine Kinases (TK), and Matrix Metalloproteinases (MMPs).[4]

Caption: Potential Molecular Targets of this compound in Breast Cancer.

Experimental Workflow for In Vitro Evaluation

A systematic workflow is essential for the comprehensive evaluation of this compound's anticancer properties.

References

- 1. annalsofplantsciences.com [annalsofplantsciences.com]

- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Bonducellin: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis of a Promising Homoisoflavonoid

Introduction

Bonducellin, a homoisoflavonoid found in plants of the Caesalpinia genus, has garnered significant interest within the scientific community for its potential therapeutic applications. As research into its pharmacological properties intensifies, a thorough understanding of its biosynthesis in plants is paramount for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via the well-established phenylpropanoid and flavonoid pathways. Recent transcriptomic studies of Caesalpinia bonducella have identified several key genes encoding the enzymes responsible for catalyzing the sequential steps leading to the formation of this complex molecule.[1][2] The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core homoisoflavonoid structure.

Key Enzymes and Their Putative Roles

The synthesis of this compound is orchestrated by a series of enzymes, each playing a critical role in the transformation of precursor molecules.

| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid, the entry point into the pathway. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4-coumarate–CoA ligase | 4CL | Activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. |

| S-adenosyl-l-methionine-dependent methyltransferase | SAM | Believed to be involved in methylation steps in the later stages of the pathway. |

| 3′-hydroxy-N-methyl-(s)-coclaurine 4′-o-methyltransferase | 4′OMT | Potentially involved in the final modifications leading to this compound. |

Quantitative Data

Currently, specific quantitative data for the enzyme kinetics and intermediate concentrations in the this compound biosynthetic pathway are limited in the published literature. The following table summarizes the available information and highlights areas for future research.

| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| PAL | L-Phenylalanine | Data not available | Data not available | Data not available | Data not available | |

| C4H | Cinnamic acid | Data not available | Data not available | Data not available | Data not available | |

| 4CL | p-Coumaric acid, ATP, CoA | Data not available | Data not available | Data not available | Data not available | |

| CHS | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | |

| CHI | Naringenin chalcone | Data not available | Data not available | Data not available | Data not available |

| Intermediate | Tissue/Organ | Concentration (µg/g dry weight) | Developmental Stage | Reference(s) |

| This compound | Flower | 1.834 ± 0.04 | Flowering | [3] |

| This compound | Seed Kernel | 0.004 ± 0.27 | Mature | [3] |

| This compound | Seed Coat | 0.001 ± 0.31 | Mature | [3] |

| This compound | 30-day old seedling | 0.003 ± 0.06 | Seedling | [3] |

| This compound | Shoot at flowering | 0.013 ± 0.40 | Flowering | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the characterization of the enzymes involved in this compound biosynthesis. The following are adaptable protocols for the key enzymes in the pathway, based on established methods for other plant species.

Protocol 1: Phenylalanine Ammonia Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)

-

L-phenylalanine solution (50 mM)

-

1 M HCl

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding 1 M HCl.

-

Measurement: Measure the absorbance of the mixture at 290 nm, which is the characteristic absorbance of trans-cinnamic acid.

-

Calculation: Calculate the PAL activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

Protocol 2: Chalcone Synthase (CHS) Enzyme Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing dithiothreitol)

-

p-Coumaroyl-CoA solution

-

[14C]Malonyl-CoA (radiolabeled) or a spectrophotometric assay setup

-

Ethyl acetate

-

Scintillation counter (for radiolabeled assay) or spectrophotometer

Procedure (Radiolabeled):

-

Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the PAL assay.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme extract, p-coumaroyl-CoA, and [14C]malonyl-CoA.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Extraction: Stop the reaction and extract the product, [14C]naringenin chalcone, using ethyl acetate.

-

Quantification: Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

Calculation: Determine the CHS activity based on the amount of radiolabeled product formed.

Protocol 3: Chalcone Isomerase (CHI) Enzyme Assay

This assay monitors the conversion of naringenin chalcone to naringenin.

Materials:

-

Plant tissue

-

Extraction buffer

-

Naringenin chalcone solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Obtain a crude enzyme extract from the plant tissue.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and naringenin chalcone.

-

Measurement: Monitor the decrease in absorbance at approximately 370 nm (the absorbance maximum of naringenin chalcone) over time using a spectrophotometer.

-

Calculation: Calculate the CHI activity based on the rate of disappearance of the substrate.

Regulation of this compound Biosynthesis

The biosynthesis of homoisoflavonoids like this compound is tightly regulated at the transcriptional level. It is hypothesized that a network of transcription factors, similar to those controlling the broader flavonoid and isoflavonoid pathways in other legumes, governs the expression of the biosynthetic genes.

Key transcription factor families, such as MYB, bHLH, and WD40-repeat proteins, are known to form regulatory complexes that bind to the promoter regions of phenylpropanoid and flavonoid biosynthetic genes, thereby activating or repressing their transcription. Further research is needed to identify the specific transcription factors that regulate the this compound biosynthetic pathway in Caesalpinia bonducella.

Experimental Workflow for Pathway Elucidation

The elucidation of a biosynthetic pathway is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is an active and evolving field. While significant progress has been made in identifying the core enzymatic steps, substantial opportunities for further research remain. Future efforts should focus on:

-

Detailed kinetic characterization of all the enzymes in the pathway to understand their efficiency and regulatory properties.

-

Identification and quantification of all metabolic intermediates to map the complete pathway and identify potential bottlenecks.

-

Elucidation of the specific transcription factors and signaling pathways that regulate this compound biosynthesis in response to developmental and environmental cues.

-

Metabolic engineering of the pathway in plants or microbial systems to enhance the production of this compound for therapeutic applications.

This technical guide provides a solid foundation for researchers entering this exciting area of study and serves as a roadmap for future investigations that will undoubtedly unlock the full potential of this compound.

References

Unraveling the Genetic Blueprint of Bonducellin: A Technical Guide to its Biosynthesis

For Immediate Release

This technical guide provides an in-depth exploration of the genetic and molecular underpinnings of bonducellin biosynthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the key genes, enzymatic steps, and experimental methodologies involved in the production of this therapeutically significant homoisoflavonoid. This compound, a compound found in Caesalpinia bonducella, has garnered attention for its potential therapeutic applications, including in the management of polycystic ovary syndrome, as well as its anti-inflammatory and anti-cancer properties.[1][2] A deeper understanding of its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches.

The this compound Biosynthetic Pathway: A Genetic Perspective

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1][3] Research based on the de novo transcriptome assembly of Caesalpinia bonducella seeds has identified seven key genes encoding the enzymes that likely catalyze the conversion of L-phenylalanine to this compound.[1][3]

The proposed enzymatic steps are as follows:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate–CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-